molecular formula C5H5NO B6250158 1-isocyanatobut-2-yne CAS No. 1383939-40-9

1-isocyanatobut-2-yne

Cat. No.: B6250158
CAS No.: 1383939-40-9
M. Wt: 95.1
InChI Key:
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Description

1-isocyanatobut-2-yne is an organic compound with the molecular formula C5H5NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is of interest due to its unique structure, which combines an isocyanate group with an alkyne, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isocyanatobut-2-yne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butyne with silver cyanate. The reaction typically occurs in an inert solvent such as tetrahydrofuran at room temperature. The silver cyanate reacts with the bromoalkyne to form the desired isocyanate compound.

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. One such method includes the reaction of 1-bromo-2-butyne with potassium cyanate in the presence of a phase transfer catalyst. This method is preferred for its safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-isocyanatobut-2-yne undergoes various types of chemical reactions, including:

    Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkenes.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with azides to form triazoles.

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Common Reagents and Conditions

    Hydrogen Halides: Used in addition reactions to form haloalkenes.

    Azides: Used in cycloaddition reactions to form triazoles.

    Amines: React with the isocyanate group to form ureas.

Major Products Formed

    Haloalkenes: Formed from addition reactions with hydrogen halides.

    Triazoles: Formed from cycloaddition reactions with azides.

    Ureas: Formed from substitution reactions with amines.

Scientific Research Applications

1-isocyanatobut-2-yne has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Material Science: Utilized in the production of polymers and coatings.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 1-isocyanatobut-2-yne involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in bioconjugation and medicinal chemistry. The alkyne group also provides a site for further chemical modifications, enhancing its versatility.

Comparison with Similar Compounds

Similar Compounds

    1-isocyanatobutane: Similar structure but lacks the alkyne group.

    1-isocyanatopropane: Shorter carbon chain and lacks the alkyne group.

    1-isocyanato-2-butene: Contains a double bond instead of a triple bond.

Uniqueness

1-isocyanatobut-2-yne is unique due to the presence of both an isocyanate group and an alkyne group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. Its versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

CAS No.

1383939-40-9

Molecular Formula

C5H5NO

Molecular Weight

95.1

Purity

95

Origin of Product

United States

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